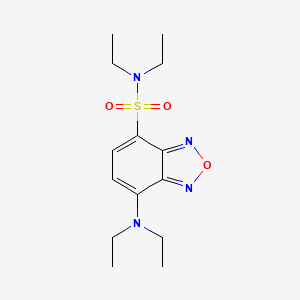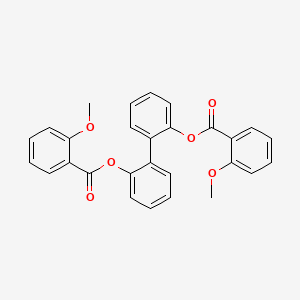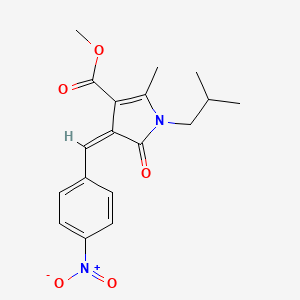![molecular formula C26H21NO2 B4876889 N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide](/img/structure/B4876889.png)
N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide, also known as ODM-201, is a nonsteroidal antiandrogen drug that is currently being studied for its potential use in the treatment of prostate cancer. This drug is unique in that it selectively targets the androgen receptor, which is a key factor in the growth and spread of prostate cancer cells. In
Mecanismo De Acción
N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This blocks the signaling pathway that promotes the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide has been shown to have a significant impact on the levels of PSA, a biomarker for prostate cancer. In addition, N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide has been found to have a favorable safety profile, with few adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide in lab experiments is its specificity for the androgen receptor, which allows for targeted inhibition of prostate cancer cells. However, one limitation is that N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide may not be effective in all patients, as some may have mutations in the androgen receptor that render it resistant to antiandrogen therapy.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide. One area of focus is the identification of biomarkers that can predict which patients will respond to the drug. Another direction is the exploration of combination therapies that can enhance the efficacy of N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide. Finally, there is ongoing research into the use of N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide in other types of cancer, such as breast and ovarian cancer.
Conclusion:
In conclusion, N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide is a promising drug for the treatment of prostate cancer. Its specificity for the androgen receptor and favorable safety profile make it an attractive option for patients with mCRPC and nmCRPC. Ongoing research into the synthesis, mechanism of action, and future directions for N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide will continue to advance our understanding of this drug and its potential for use in cancer therapy.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide has been the subject of several preclinical and clinical trials for its potential use in the treatment of prostate cancer. In a phase II clinical trial, N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide was found to be effective in reducing prostate-specific antigen (PSA) levels in patients with metastatic castration-resistant prostate cancer (mCRPC). Another phase II trial showed that N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide was well-tolerated and had a favorable safety profile in patients with non-metastatic castration-resistant prostate cancer (nmCRPC).
Propiedades
IUPAC Name |
4-phenyl-N-(4-phenylmethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO2/c28-26(23-13-11-22(12-14-23)21-9-5-2-6-10-21)27-24-15-17-25(18-16-24)29-19-20-7-3-1-4-8-20/h1-18H,19H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYUWLRYCWSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4876827.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4876837.png)
![2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4876841.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4876857.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4876865.png)
![N,N'-bis[4-(aminosulfonyl)phenyl]pentanediamide](/img/structure/B4876881.png)


![5-cyclohexyl-4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4876903.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4876911.png)
![2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4876918.png)
![2,2,4,6-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4876922.png)
![3-({[4-(2,4-dimethylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876928.png)